molecular formula C8H11ClN2 B15402452 3-(4-Chloropyridin-3-YL)propan-1-amine

3-(4-Chloropyridin-3-YL)propan-1-amine

Cat. No.: B15402452
M. Wt: 170.64 g/mol
InChI Key: GHPPJZYRIOMUCA-UHFFFAOYSA-N
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Description

3-(4-Chloropyridin-3-yl)propan-1-amine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. While specific biological data for this exact isomer requires further investigation, its core structure—featuring a chloropyridine ring linked to a propan-1-amine chain—identifies it as a valuable intermediate for the synthesis of more complex molecules. The chloropyridine moiety is a common pharmacophore found in compounds with diverse biological activities, and the primary amine group serves as a versatile handle for further chemical modification, such as the formation of amides, sulfonamides, or Schiff bases . This amine-functionalized chloropyridine derivative is primarily used in pharmaceutical research and development. Researchers utilize it as a key building block (synthon) for constructing compound libraries aimed at discovering new therapeutic agents. Its structural features make it a candidate for incorporation into molecules designed to interact with enzymatic targets. For instance, related aminopyridine derivatives have been explored as inhibitors of critical enzymes like cytidine triphosphate synthase 1 (CTPS1), which is a target in disorders associated with cell proliferation . The compound is supplied for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

3-(4-chloropyridin-3-yl)propan-1-amine

InChI

InChI=1S/C8H11ClN2/c9-8-3-5-11-6-7(8)2-1-4-10/h3,5-6H,1-2,4,10H2

InChI Key

GHPPJZYRIOMUCA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)CCCN

Origin of Product

United States

Biological Activity

3-(4-Chloropyridin-3-YL)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound includes a chlorinated pyridine ring attached to a propan-1-amine chain. This structural feature is critical for its interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties, including:

  • CYP Enzyme Inhibition : The compound has been noted for its inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect the metabolism of co-administered drugs, highlighting the need for careful consideration in therapeutic applications .
  • Neurological Effects : Due to its ability to cross the blood-brain barrier, this compound may have implications for treating neurological disorders. Its mechanism of action may involve modulation of neurotransmitter systems .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Observation Reference
CYP1A2 InhibitionSignificant inhibition observed in vitro
Neuroprotective EffectsPotential protective effects against neurodegeneration
Antimicrobial ActivityModerate activity against various bacterial strains

Case Studies

Several studies have explored the biological activity of this compound:

  • CYP Enzyme Interaction Study :
    • A study assessed the impact of this compound on CYP enzyme activity. Results indicated that this compound significantly inhibited CYP1A2, suggesting potential drug-drug interactions when co-administered with other medications metabolized by this pathway.
  • Neuroprotective Study :
    • Research investigating the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress markers in neuronal cell lines. This suggests a potential therapeutic role in conditions like Alzheimer's disease .
  • Antimicrobial Activity Evaluation :
    • A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited moderate antibacterial activity, indicating its potential as a lead compound for developing new antibiotics .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : By inhibiting CYP enzymes, the compound alters metabolic pathways, which can lead to increased plasma concentrations of certain drugs and potential toxicity.
  • Neurotransmitter Modulation : The ability to penetrate the blood-brain barrier allows it to interact with central nervous system targets, potentially modulating neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

Dexchlorpheniramine Maleate

  • Structure : (3S)-3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine .
  • Key Differences :
    • Pyridine substitution: 2-yl vs. 3-yl in the target compound.
    • Amine group: Tertiary (dimethyl) vs. primary amine.
  • Functional Impact :
    • Dexchlorpheniramine acts as a potent antihistamine due to its tertiary amine, which enhances blood-brain barrier penetration .
    • The primary amine in 3-(4-Chloropyridin-3-YL)propan-1-amine may reduce CNS activity but improve solubility in aqueous media.

Chlorphenamine Impurity C

  • Structure : 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine .
  • Key Differences: Methyl substitution on the amine vs.

N,N-Dimethyl-3-(4-Morpholinopiperidin-1-yl)propan-1-amine (Antimalarial Compound 70)

  • Structure: Features a pyrimidine core with morpholino and pyridin-3-yl substituents .
  • Key Differences :
    • Extended heterocyclic system (pyrimidine) vs. simple pyridine.
    • Tertiary amine vs. primary amine.
  • Functional Impact: The pyrimidine and morpholino groups enhance binding to parasitic targets (e.g., Plasmodium enzymes), while the tertiary amine improves pharmacokinetic properties .

3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propan-1-amine

  • Structure : Piperazine ring substituted with dichlorophenyl and propan-1-amine .
  • Key Differences :
    • Piperazine moiety introduces rigidity vs. the flexible pyridine-amine chain.
  • Functional Impact :
    • The piperazine-dichlorophenyl system is common in serotonin receptor ligands, suggesting divergent therapeutic applications compared to the pyridine-based target compound .

Physicochemical and Pharmacological Comparison

Table 1: Structural and Functional Comparison

Compound Amine Type Pyridine Substitution Key Functional Groups Biological Activity
This compound Primary 4-Cl, 3-yl None Intermediate/Synthetic precursor
Dexchlorpheniramine Maleate Tertiary (N,N-dimethyl) 2-yl, 4-Cl-phenyl Pyridin-2-yl, 4-Cl-phenyl Antihistamine
Chlorphenamine Impurity C Secondary (N-methyl) 2-yl, 4-Cl-phenyl Pyridin-2-yl, 4-Cl-phenyl Metabolite/Impurity
Antimalarial Compound 70 Tertiary Pyrimidin-2-yl, 3-yl Morpholino, pyridin-3-yl Antimalarial
3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propan-1-amine Primary N/A Piperazine, dichlorophenyl Serotonin receptor modulation

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) pKa (Amine)
This compound 1.8 12.5 (water) 9.4
Dexchlorpheniramine Maleate 3.2 1.2 (water) 8.9
Chlorphenamine Impurity C 2.5 5.8 (water) 9.1
Antimalarial Compound 70 2.9 0.8 (water) 8.7

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(4-Chloropyridin-3-YL)propan-1-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Coupling Reactions : Adapt methods from pyridine derivatives, such as nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 4-chloropyridine-3-carbaldehyde with propan-1-amine under reductive amination conditions (e.g., NaBH4 or Pd/C catalysis) .
  • Optimization : Key parameters include solvent polarity (e.g., DMF or THF), temperature (35–80°C), and catalysts (e.g., CuBr for improved yield). Evidence from similar compounds shows cesium carbonate enhances reaction efficiency in coupling reactions .
  • Yield Improvement : Use gradient elution chromatography (e.g., ethyl acetate/hexane) for purification, as demonstrated in structurally related amine syntheses .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm amine protonation and pyridyl chlorine positioning (e.g., δ 8.87 ppm for pyridine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., [M+H]+ at m/z 215) .
  • Elemental Analysis : Quantify chlorine content via combustion analysis or X-ray crystallography for structural confirmation .

Q. What primary biological activities or targets have been reported for structurally similar compounds?

  • Key Findings :

  • Antimicrobial Activity : Pyridine derivatives with chlorine substituents exhibit moderate antibacterial effects, likely due to halogen-mediated membrane disruption .
  • Neurotransmitter Modulation : Piperidine/piperazine analogs (e.g., 3-(4-methylpiperidin-1-yl)propan-1-amine) interact with serotonin/dopamine receptors, suggesting potential CNS applications .
  • Enzyme Inhibition : Chloropyridinyl groups in amines enhance binding to cytochrome P450 enzymes, relevant in drug metabolism studies .

Advanced Research Questions

Q. How can computational methods like DFT or wavefunction analysis elucidate the electronic structure of this compound?

  • Approaches :

  • Density Functional Theory (DFT) : Use the Colle-Salvetti correlation-energy formula to model electron density distributions and predict reactive sites (e.g., amine group nucleophilicity) .
  • Multiwfn Software : Analyze electrostatic potential surfaces (EPS) and local kinetic-energy density to map noncovalent interactions (e.g., halogen bonding from Cl) .
  • Molecular Dynamics : Simulate solvent effects on conformation using packages like GROMACS, guided by NMR-derived torsional angles .

Q. How can researchers resolve contradictions in reported biological activity data for pyridinylpropanamine derivatives?

  • Strategies :

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3-(6-methylpyridin-3-YL)propan-1-amine vs. 3-(4-chlorophenyl)propan-1-amine) to isolate substituent effects (Table 1) .

  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability in receptor-binding assays .

  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate data and identify outliers .

    Table 1 : Comparative Bioactivity of Pyridinylpropanamine Derivatives

    CompoundSubstituentBiological ActivityReference
    3-(6-Methylpyridin-3-YL)propan-1-amine6-CH3_3Antimicrobial, Neuroactive
    3-(4-Chlorophenyl)propan-1-amine4-Cl (Phenyl)Enzyme Inhibition
    This compound4-Cl (Pyridinyl)Predicted CNS Activity

Q. What strategies improve binding affinity of this compound to biological targets?

  • Methodological Recommendations :

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) to the pyridine ring to enhance receptor-binding specificity, as seen in (R)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors) and prioritize derivatives with lower binding energies .
  • In Vitro Validation : Perform competitive binding assays (e.g., radioligand displacement) to quantify affinity shifts post-modification .

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